

handling and storage conditions for beta-Cyanoethyl phosphorodichloridite

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Compound of Interest

Compound Name: *beta-Cyanoethyl
phosphorodichloridite*

Cat. No.: *B043553*

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Application Notes and Protocols for β -Cyanoethyl Phosphorodichloridite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the safe handling, storage, and utilization of β -Cyanoethyl phosphorodichloridite. This reagent is a key precursor in the synthesis of nucleoside phosphoramidites, which are the fundamental building blocks for automated solid-phase oligonucleotide synthesis.

Overview and Chemical Properties

β -Cyanoethyl phosphorodichloridite, also known as (2-cyanoethoxy)dichlorophosphine, is a highly reactive phosphitylating agent. Its primary application is in the introduction of a phosphite triester moiety onto a nucleoside, forming the corresponding β -cyanoethyl phosphoramidite. The β -cyanoethyl group serves as a protecting group for the phosphate backbone during oligonucleotide synthesis and is readily removed under mild basic conditions.

Table 1: Physical and Chemical Properties of β -Cyanoethyl Phosphorodichloridite

Property	Value
CAS Number	76101-30-9
Molecular Formula	C ₃ H ₄ Cl ₂ NOP
Molecular Weight	171.95 g/mol
Appearance	Colorless oil
Boiling Point	68-72 °C at 0.2 mmHg
Density	1.3919 g/cm ³
Solubility	Soluble in chloroform and other anhydrous organic solvents.

Handling and Storage Conditions

β-Cyanoethyl phosphorodichloridite is a moisture-sensitive and corrosive compound that requires careful handling in a controlled environment.

Table 2: Recommended Handling and Storage Conditions

Condition	Recommendation
Atmosphere	Handle and store under an inert atmosphere (e.g., argon or dry nitrogen) to prevent hydrolysis.
Temperature	Store in a tightly sealed container at low temperatures, typically -20°C or 0°C (desiccated), to minimize decomposition. [1] [2]
Moisture	Strictly avoid contact with water and other protic solvents, as it reacts violently to form corrosive and toxic byproducts.
Ventilation	Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
Personal Protective Equipment (PPE)	Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

Stability and Reactivity:

- **Hydrolysis:** Reacts readily with water and moisture to produce hydrochloric acid and other decomposition products. Quantitative hydrolysis kinetics are not readily available, but the reaction is known to be rapid.
- **Thermal Decomposition:** While specific thermal decomposition data is unavailable, storage at low temperatures is recommended to ensure stability.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong bases, and alcohols.

Experimental Protocols

The primary experimental application of β -cyanoethyl phosphorodichloridite is the synthesis of nucleoside phosphoramidites. The following is a general protocol for the synthesis of a deoxynucleoside phosphoramidite.

Protocol 1: Synthesis of a 5'-O-DMT-deoxynucleoside-3'-O-(β -cyanoethyl)-N,N-diisopropylphosphoramidite

This protocol describes the phosphitylation of a protected deoxynucleoside at the 3'-hydroxyl position.

Materials:

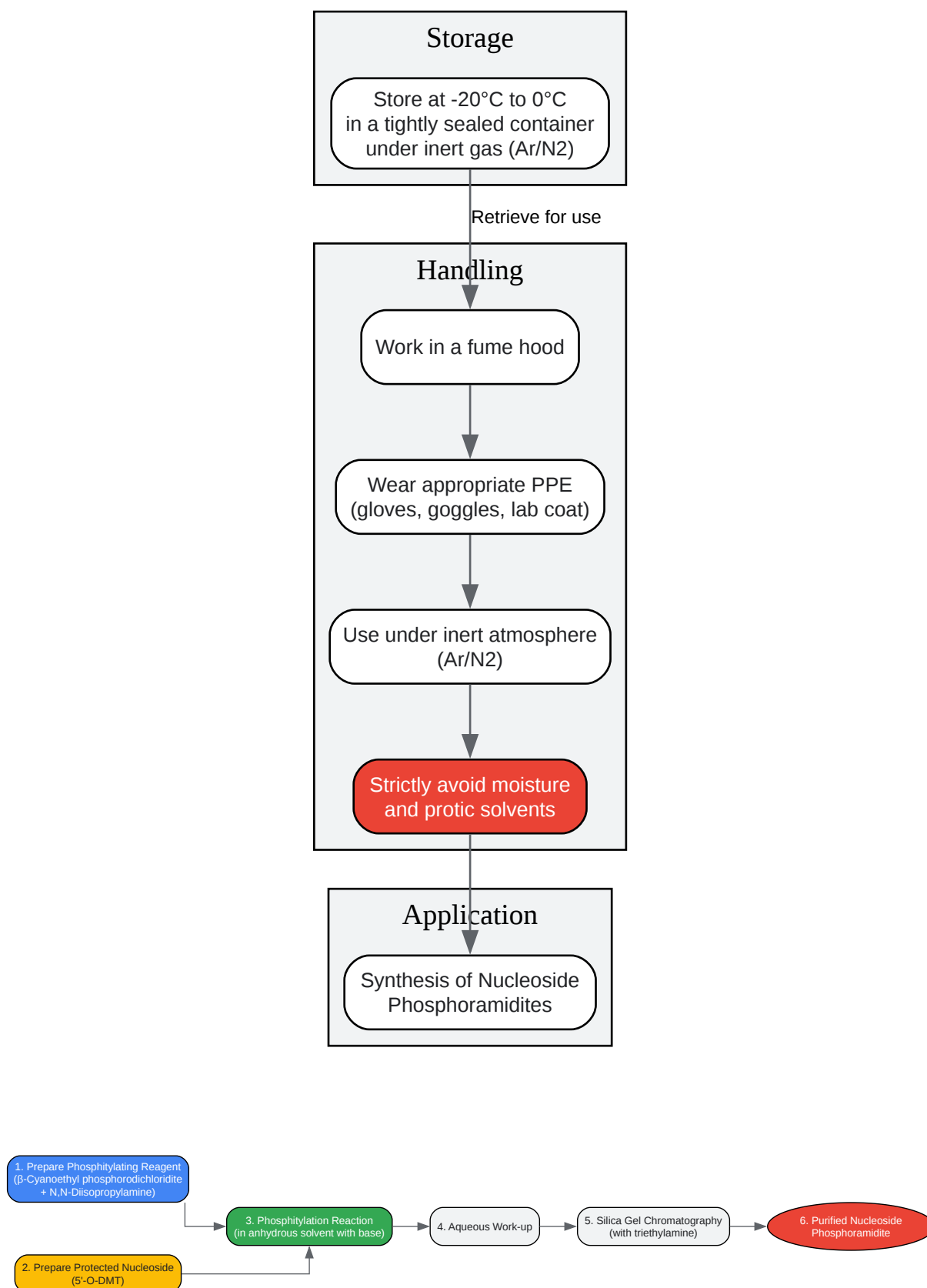
- 5'-O-Dimethoxytrityl (DMT)-protected deoxynucleoside
- β -Cyanoethyl phosphorodichloridite
- N,N-Diisopropylamine
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Anhydrous N,N-diisopropylethylamine (DIPEA)
- Anhydrous triethylamine
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

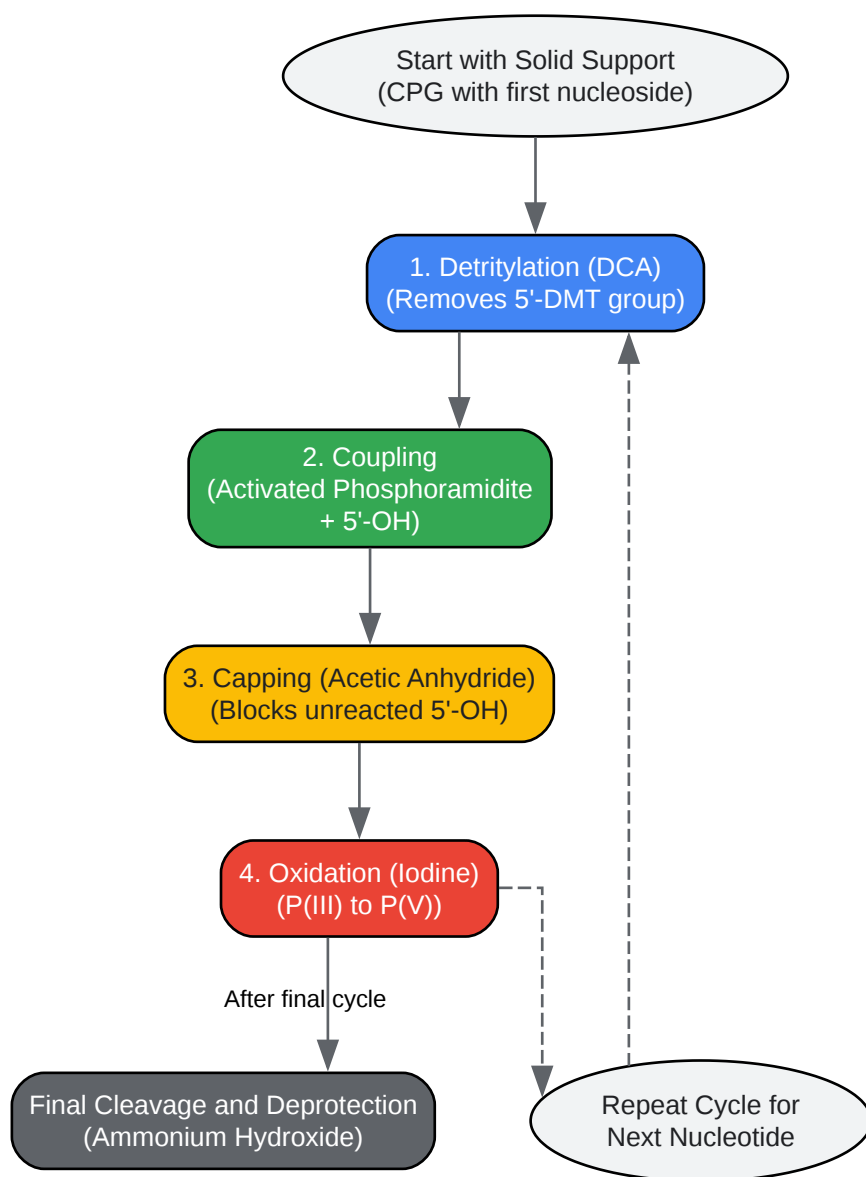
Procedure:

- **Preparation of the Phosphitylating Reagent:** In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve β -cyanoethyl phosphorodichloridite (1.1 equivalents) in anhydrous DCM. In a separate flask, dissolve N,N-diisopropylamine (2.2 equivalents) in anhydrous DCM.
- **Formation of the Monochloro Intermediate:** Slowly add the N,N-diisopropylamine solution to the stirred solution of β -cyanoethyl phosphorodichloridite at -78°C (dry ice/acetone bath). Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the intermediate, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, can be monitored by ^{31}P NMR spectroscopy.

- **Phosphitylation of the Nucleoside:** In a separate flame-dried flask under argon, dissolve the 5'-O-DMT-protected deoxynucleoside (1.0 equivalent) in anhydrous DCM. Add DIPEA (2.0 equivalents) to the solution.
- **Reaction:** Cool the nucleoside solution to 0°C and slowly add the freshly prepared phosphitylating reagent from step 2.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy.
- **Quenching:** Once the reaction is complete, quench by the addition of a small amount of anhydrous methanol.
- **Work-up:** Dilute the reaction mixture with DCM and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate containing 1-2% triethylamine to neutralize the silica gel and prevent product degradation.
- **Characterization:** Characterize the final product by ^1H NMR, ^{31}P NMR, and mass spectrometry. The purified phosphoramidite should be stored under an inert atmosphere at -20°C.

Diagrams





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- To cite this document: BenchChem. [handling and storage conditions for beta-Cyanoethyl phosphorodichloridite]. BenchChem, [2025]. [Online PDF]. Available at:
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